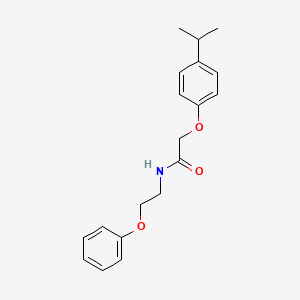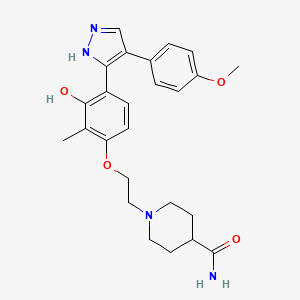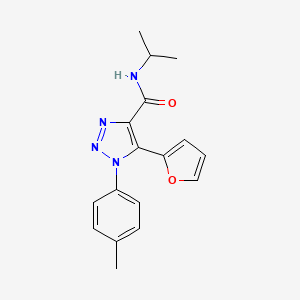
5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions starting from basic furan components. For instance, derivatives similar to our compound have been synthesized from furan-2-carboxylic acid hydrazide, leading to various thiol-thione tautomers and Mannich bases through well-established synthetic routes (Koparır, Çetin, & Cansiz, 2005). These procedures typically involve the condensation, cyclization, and subsequent functionalization of furan-containing precursors to achieve the desired triazole and carboxamide functionalities.
Molecular Structure Analysis
Structural characterization of closely related compounds has been achieved using techniques such as IR, 1H-NMR, and X-ray crystallography, providing insights into the molecular conformation and stability of the synthesized molecules. For example, the crystal structure of nitrogen-rich energetic compounds featuring furazan and triazole rings has been determined, revealing insights into their stability and reactivity (Yu et al., 2017).
Chemical Reactions and Properties
The reactivity of triazole-containing compounds often involves interactions with various reagents to form new derivatives through nucleophilic substitution or addition reactions. These chemical properties enable the modification and functionalization of the molecule for different purposes, including the development of pharmacologically active derivatives (Kumar et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, of compounds structurally similar to the target molecule have been extensively studied. These characteristics are crucial for determining the compound's suitability for various applications, including its potential use in materials science and drug formulation (Gulyaev et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific reactions like the Dimroth rearrangement, are essential aspects of the compound's chemistry. These properties influence the compound's applications in synthetic chemistry and its potential biological activity (Ferrini et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Researchers have investigated the antimicrobial potential of azole derivatives, including compounds similar to 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. These studies highlight the synthesis of new derivatives and their subsequent evaluation against a range of microorganisms. The findings demonstrate that certain compounds exhibit significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition
In the field of corrosion science, azomethine functionalized triazole derivatives, structurally related to 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. The studies encompass both experimental and theoretical explorations, revealing that these compounds exhibit excellent corrosion inhibiting properties, possibly due to the formation of protective layers on the metal surface. This research opens pathways for the application of such compounds in corrosion protection technologies (Murmu et al., 2020).
Synthesis and Chemical Transformations
The synthesis of 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives involves a series of chemical transformations, including reactions with nitrogen-containing nucleophiles. These synthetic routes enable the generation of a diverse array of compounds with potential applications in medicinal chemistry and material science. The methodologies employed offer insights into the versatility of furan and triazole-based compounds in organic synthesis (Sergievskii et al., 2001).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(2)18-17(22)15-16(14-5-4-10-23-14)21(20-19-15)13-8-6-12(3)7-9-13/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDIFDBTBZBQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

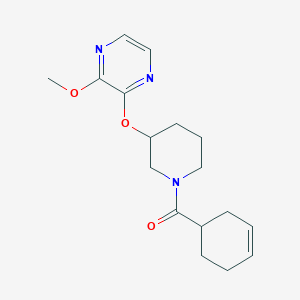

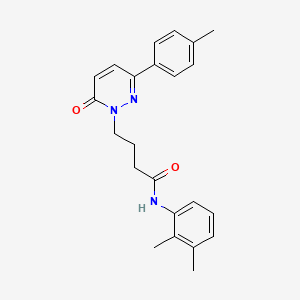
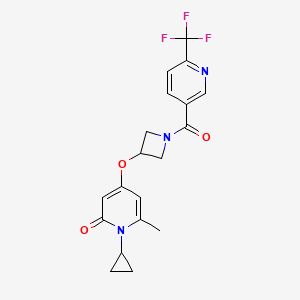
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

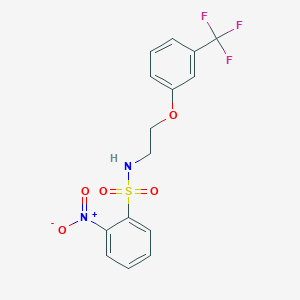
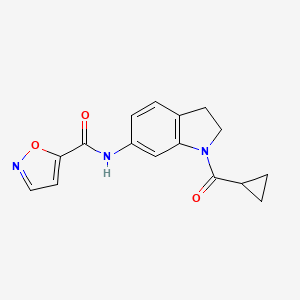
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
